molecular formula C14H14BrN3O4S B4315320 (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER

Cat. No.: B4315320
M. Wt: 400.25 g/mol
InChI Key: PRZQYPXHGXRSNV-UHFFFAOYSA-N
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Description

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is a complex organic compound that features a unique combination of functional groups, including a brominated benzodioxole, a thiadiazole, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER typically involves multiple steps, starting with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole. This intermediate is then subjected to further reactions to introduce the methoxy and thiadiazole groups. The final step involves the formation of the morpholine ring .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzodioxole derivatives .

Scientific Research Applications

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER involves its interaction with specific molecular targets and pathways. The brominated benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The thiadiazole group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with similar structural features but lacking the bromine and thiadiazole groups.

    4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: Another compound with a brominated benzodioxole moiety but different overall structure.

    Eutylone: A synthetic cathinone with structural similarities to the benzodioxole ring.

Uniqueness

What sets (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the morpholine ring adds to its versatility in various applications.

Properties

IUPAC Name

4-[4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O4S/c15-10-6-12-11(21-8-22-12)5-9(10)7-20-14-13(16-23-17-14)18-1-3-19-4-2-18/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZQYPXHGXRSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3=CC4=C(C=C3Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Reactant of Route 2
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(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
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(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Reactant of Route 4
Reactant of Route 4
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Reactant of Route 5
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(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Reactant of Route 6
Reactant of Route 6
(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER

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